Zinc Aspartate (CAS: 36393-20-1) is a chelated salt formed between zinc and the amino acid L-aspartic acid. This chelation to an amino acid ligand distinguishes it from inorganic zinc salts (e.g., zinc sulfate, zinc oxide) and other organic salts (e.g., zinc gluconate). Its primary value proposition lies in providing a highly bioavailable form of zinc, a critical trace element for immune function, protein synthesis, and cellular metabolism. This makes it a compound of interest for applications where efficient absorption and physiological compatibility are paramount, such as in nutritional supplements, performance-focused animal feeds, and specialized cosmetic formulations.
Substituting Zinc Aspartate with seemingly similar compounds can lead to significant performance losses. Inorganic salts like zinc sulfate are known to form insoluble complexes with dietary components such as phytates, which reduces zinc absorption. Zinc oxide is practically insoluble in water, which limits its use in liquid formulations and can result in poor and highly variable absorption in biological systems. Even substitution with other organic chelates like zinc gluconate is not a direct equivalent, as the specific ligand (aspartate vs. gluconate) measurably alters the fractional absorption rate. Therefore, selecting a zinc source based on elemental zinc content or cost alone, without considering the specific salt form, risks compromising the efficacy in nutritional applications and compatibility in formulation processes.
In a double-blind, three-period crossover trial with healthy human volunteers, the fractional zinc absorption (FZA) of Zinc Aspartate was quantitatively higher than both a common inorganic salt and another widely used organic salt. The mean FZA for Zinc Aspartate was 34.58%, significantly outperforming Zinc Gluconate (19.13%) and Zinc Sulfate (8.94%). This demonstrates a substantial bioavailability advantage for the aspartate form, even when administered with milk, which can potentially inhibit zinc absorption.
| Evidence Dimension | Mean Fractional Zinc Absorption (FZA) |
| Target Compound Data | 34.58% |
| Comparator Or Baseline | Zinc Gluconate: 19.13%; Zinc Sulfate: 8.94% |
| Quantified Difference | ~1.8x higher than Zinc Gluconate; ~3.8x higher than Zinc Sulfate |
| Conditions | Oral administration in healthy human volunteers, co-ingested with 200 mL of bovine milk. FZA estimated via stable isotope ratios in urine. |
For nutritional products, this evidence directly supports a higher efficiency of zinc delivery per unit dose, justifying its selection for premium, high-efficacy formulations.
In a 42-day feeding trial with weaning pigs, a diet supplemented with 750 ppm Zinc Aspartate produced a comparable improvement in growth performance (average daily gain) to a diet with a much higher, therapeutic dose of 3,000 ppm Zinc Oxide. Both Zinc Aspartate and Zinc Oxide groups showed significantly greater body weight and average daily gain compared to the basal diet control group. Furthermore, the 750 ppm Zinc Aspartate diet was as effective as 3,000 ppm Zinc Oxide in reducing fecal scores and coliform bacteria counts, while increasing beneficial lactic acid bacteria.
| Evidence Dimension | Dose for Equivalent Growth Performance & Gut Health Modulation |
| Target Compound Data | 750 ppm |
| Comparator Or Baseline | Zinc Oxide: 3,000 ppm |
| Quantified Difference | Achieves similar therapeutic effect at 1/4th the concentration of Zinc Oxide |
| Conditions | 42-day feeding trial in weaned pigs ([Yorkshire × Landrace] × Duroc). |
This demonstrates superior efficiency and allows for significantly lower inclusion rates in feed formulations to achieve the same functional outcome, reducing overall mineral load and environmental excretion.
In a mouse model, Zinc L-Aspartate demonstrated a significant protective effect on intestinal mucosal integrity against challenges from the mycotoxin deoxynivalenol (DON). Treatment with 10 mg/kg body weight of Zinc Aspartate ameliorated DON-induced mucosal injury, improved intestinal morphology, and enhanced barrier function. Critically, the study showed that Zinc Aspartate increased intestinal stem cell (ISC) activity, promoting epithelial renewal even under normal physiological conditions. This effect was linked to the activation of the Wnt/β-catenin signaling pathway, which is crucial for ISC maintenance and tissue regeneration.
| Evidence Dimension | Intestinal Health & Regeneration |
| Target Compound Data | Significantly ameliorated mucosal injury and increased ISC activity |
| Comparator Or Baseline | Deoxynivalenol (DON)-treated control group showing significant intestinal damage |
| Quantified Difference | Qualitatively demonstrated protection and regeneration vs. injury model |
| Conditions | In vivo mouse model and ex vivo enteroid cultures challenged with deoxynivalenol (DON). |
This highlights a specific mechanistic benefit beyond simple zinc delivery, making it a preferred choice for formulations aimed at supporting or repairing gut barrier function and integrity.
Due to its quantitatively demonstrated superior fractional absorption compared to both zinc sulfate and zinc gluconate, Zinc Aspartate is the indicated choice for premium supplement formulations where maximizing zinc uptake is the primary objective. Its efficiency allows for lower dosage while ensuring effective delivery, making it suitable for tablets, capsules, and fortified foods targeting individuals with high zinc requirements or compromised absorption.
The ability of Zinc Aspartate to achieve therapeutic effects on growth performance and gut health in weaning pigs at one-fourth the dose of zinc oxide makes it a strategic ingredient for modern animal nutrition. Its use allows for the formulation of feeds that support animal health during critical periods like weaning, while significantly reducing the total zinc content and subsequent environmental excretion, aligning with regulatory trends and sustainability goals.
Given the evidence of its role in enhancing intestinal stem cell activity and protecting the mucosal barrier, Zinc Aspartate is a strong candidate for inclusion in functional foods, beverages, and medical nutrition products designed to support gastrointestinal integrity. This is particularly relevant for formulations targeting recovery from intestinal stress or for individuals with conditions affecting the gut lining.
Corrosive;Irritant